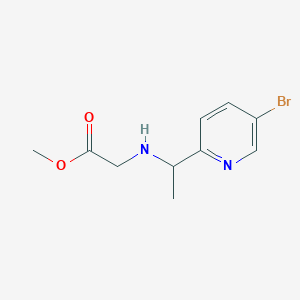
Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various reduced derivatives .
科学研究应用
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
5-Bromopyridine: Shares the bromopyridine core but lacks the ethyl glycinate moiety.
Methyl 5-bromonicotinate: Similar structure but with a different functional group attached to the pyridine ring.
Uniqueness
Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
生物活性
Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BrN2O2. The compound features a brominated pyridine ring, which is known to influence its biological properties. The presence of the glycine moiety suggests potential interactions with biological targets, particularly in neurological and metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in the regulation of endocannabinoid metabolism, have shown promise in modulating pain and inflammation responses. Given the structural features of this compound, it could potentially interact with similar enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from related studies on pyridine derivatives:
| Compound | Structure | IC50 (µM) | Biological Target |
|---|---|---|---|
| Compound A | 5-Bromo derivative | 10 | NAPE-PLD |
| Compound B | 4-Pyridinyl analogue | 15 | COX-2 |
| Compound C | 3-Pyridinyl variant | 25 | Lipoxygenase |
These findings indicate that modifications to the pyridine ring can significantly affect potency and selectivity against various biological targets.
Case Studies
- Pain Management : A study explored the effects of pyridine derivatives on pain modulation through NAPE-PLD inhibition. Compounds similar to this compound demonstrated reduced pain responses in murine models when administered at specific dosages .
- Inflammation : Another investigation focused on the anti-inflammatory properties of related compounds. The results showed a significant decrease in inflammatory markers in treated groups, suggesting that this compound could offer therapeutic benefits in inflammatory conditions .
属性
分子式 |
C10H13BrN2O2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC 名称 |
methyl 2-[1-(5-bromopyridin-2-yl)ethylamino]acetate |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3 |
InChI 键 |
HXFKJMASULPWHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=C1)Br)NCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















